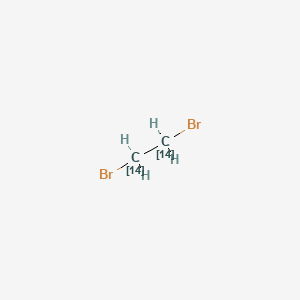
1,2-Dibromo(1,2-14C2)ethane
描述
1,2-Dibromo(1,2-14C2)ethane is a radiolabeled derivative of 1,2-dibromoethane, an organobromine compound with the chemical formula C2H4Br2. This compound is characterized by the presence of two bromine atoms attached to adjacent carbon atoms in an ethane molecule. The radiolabeling with carbon-14 isotopes makes it particularly useful in various scientific research applications, especially in tracing and studying chemical reactions and biological processes.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo(1,2-14C2)ethane is typically synthesized through the halogenation of ethylene gas with bromine. The reaction proceeds as follows: [ \text{CH}_2=\text{CH}_2 + \text{Br}_2 \rightarrow \text{BrCH}_2\text{CH}_2\text{Br} ] For the radiolabeled version, ethylene gas containing carbon-14 isotopes is used. The reaction is carried out under controlled conditions to ensure the incorporation of the radioactive isotope.
Industrial Production Methods: The industrial production of 1,2-dibromoethane involves the direct addition of bromine to ethylene in a halogen addition reaction. This process is conducted in large-scale reactors with precise control over temperature and pressure to optimize yield and purity.
化学反应分析
Types of Reactions: 1,2-Dibromo(1,2-14C2)ethane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of ethylene glycol.
Elimination Reactions: When treated with strong bases like potassium hydroxide, 1,2-dibromoethane can undergo dehydrohalogenation to form ethyne (acetylene). [ \text{BrCH}_2\text{CH}_2\text{Br} + 2\text{KOH} \rightarrow \text{CH}\equiv\text{CH} + 2\text{KBr} + 2\text{H}_2\text{O} ]
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Bases: Potassium hydroxide, sodium hydroxide.
Solvents: Alcohols, water, and organic solvents like acetone.
Major Products:
Ethylene glycol: Formed through nucleophilic substitution.
Ethyne (acetylene): Formed through elimination reactions.
科学研究应用
1,2-Dibromo(1,2-14C2)ethane is widely used in scientific research due to its radiolabeling, which allows for the tracing of chemical and biological pathways. Some key applications include:
Chemistry: Used in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetics to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of other organobromine compounds and as a fumigant in pest control.
作用机制
The mechanism of action of 1,2-dibromo(1,2-14C2)ethane involves its interaction with nucleophiles, leading to substitution or elimination reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles or the elimination of hydrogen bromide to form unsaturated compounds. In biological systems, the radiolabeled carbon atoms allow for the tracking of metabolic pathways and the identification of molecular targets.
相似化合物的比较
1,2-Dibromoethane: The non-radiolabeled version, used in similar applications but without the tracing capabilities.
1,1-Dibromoethane: A structural isomer with different reactivity and applications.
Dibromomethane: A simpler brominated compound with distinct chemical properties.
Uniqueness: 1,2-Dibromo(1,2-14C2)ethane is unique due to its radiolabeling, which provides valuable insights into chemical and biological processes that cannot be obtained with non-labeled compounds. This makes it an indispensable tool in research fields requiring precise tracking of molecular transformations.
属性
IUPAC Name |
1,2-dibromo(1,2-14C2)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+2,2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZPARNPHGIKF-XPULMUKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH2]([14CH2]Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514626 | |
| Record name | 1,2-Dibromo(~14~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22712-78-3 | |
| Record name | 1,2-Dibromo(~14~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


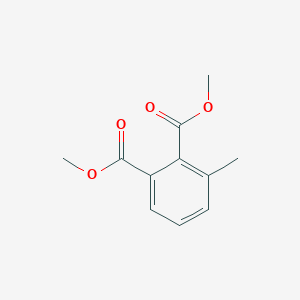
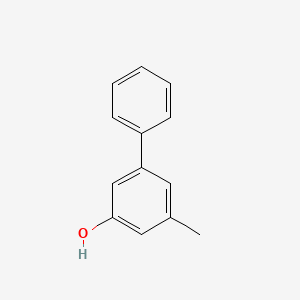

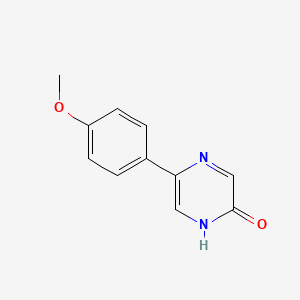
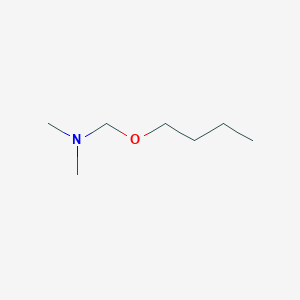

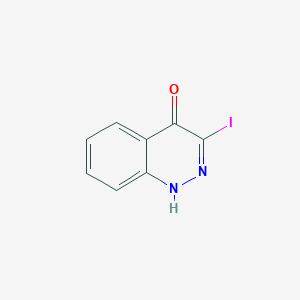
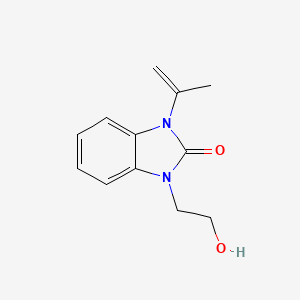

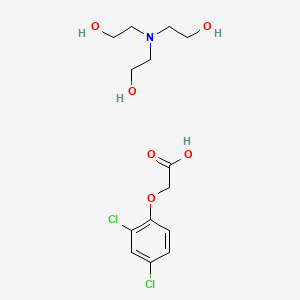



![(4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B1610605.png)
